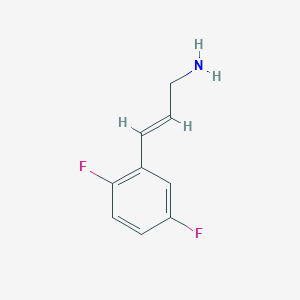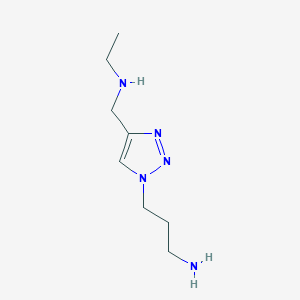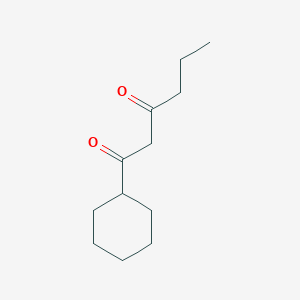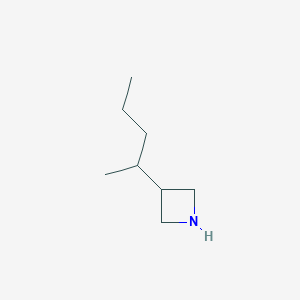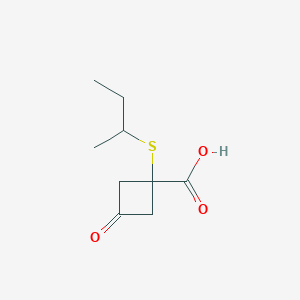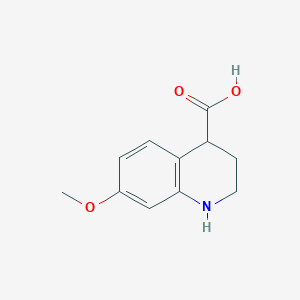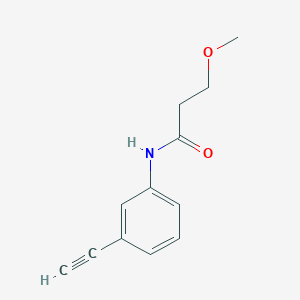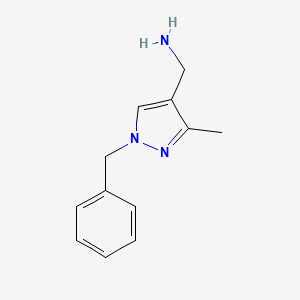
(1-Benzyl-3-methyl-1h-pyrazol-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Benzyl-3-methyl-1H-pyrazol-4-yl)methanamine: is an organic compound with the molecular formula C11H13N3 It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzyl-3-methyl-1H-pyrazol-4-yl)methanamine typically involves the reaction of 1-benzyl-3-methyl-1H-pyrazole with formaldehyde and ammonia or a primary amine. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: (1-Benzyl-3-methyl-1H-pyrazol-4-yl)methanamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
Chemistry: (1-Benzyl-3-methyl-1H-pyrazol-4-yl)methanamine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .
Biology and Medicine: It has been investigated for its cytotoxic activity against various cancer cell lines and its ability to inhibit tubulin polymerization .
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of (1-Benzyl-3-methyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets. For instance, it has been shown to bind to the colchicine binding site of tubulin, thereby inhibiting tubulin polymerization and inducing apoptosis in cancer cells . This interaction disrupts the microtubule network, leading to cell cycle arrest and programmed cell death.
類似化合物との比較
1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid: This compound shares a similar pyrazole core but differs in the functional groups attached to the ring.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Another pyrazole derivative with different substituents, used in various chemical applications.
4-(1H-Pyrazol-1-yl)benzylamine dihydrochloride: A related compound with a benzylamine group attached to the pyrazole ring.
Uniqueness: (1-Benzyl-3-methyl-1H-pyrazol-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit tubulin polymerization and induce apoptosis makes it a valuable compound in cancer research and drug development.
特性
分子式 |
C12H15N3 |
|---|---|
分子量 |
201.27 g/mol |
IUPAC名 |
(1-benzyl-3-methylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C12H15N3/c1-10-12(7-13)9-15(14-10)8-11-5-3-2-4-6-11/h2-6,9H,7-8,13H2,1H3 |
InChIキー |
UHMHZEFGVGOGDF-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1CN)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Dimethyl-6-(4-propylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13632257.png)
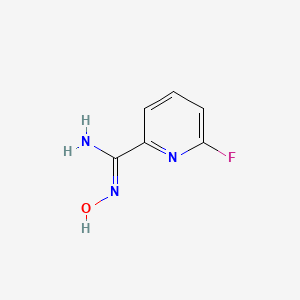
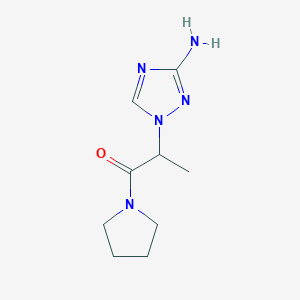
![8-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13632268.png)

